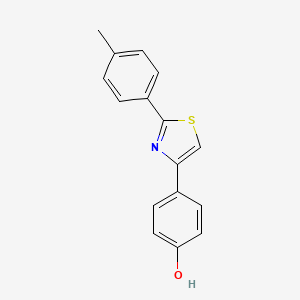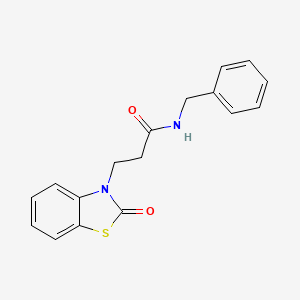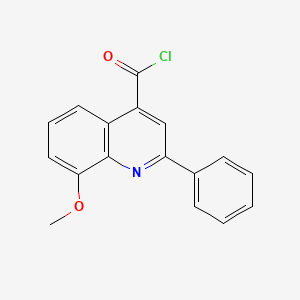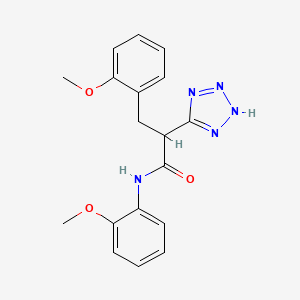![molecular formula C17H15FN4O4 B2484409 N-(3-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941897-98-9](/img/structure/B2484409.png)
N-(3-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions starting from basic precursors like L-tyrosine methyl ester and D-tyrosine ethyl ester or 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate. The use of coupling reagents like EDCI/HOBt and intermediates such as 5-fluorouracil-1-yl acetic acid is common. These processes yield compounds with specific configurations and potential selective anti-tumor or herbicidal activities (Xiong Jing, 2011); (Daoxin Wu et al., 2011).
Molecular Structure Analysis
Studies on similar molecules involve detailed characterization using techniques such as 1H NMR, 13C NMR, IR, MS, and specific rotation measurement. These analytical methods provide insights into the molecular structure, confirming the synthesis of the desired compounds with precise structural configurations (Xiong Jing, 2011).
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical reactions, leading to diverse biological activities. Modifications, such as replacing an acetamide group with an alkylurea moiety, have been explored to enhance antiproliferative activities and reduce toxicity, indicating the chemical versatility and potential for structural optimization for specific activities (Xiao-meng Wang et al., 2015).
Scientific Research Applications
Antitumor Activities
Synthesis and Antitumor Activities : The compound has demonstrated selective antitumor activities in vitro, with specific configurations contributing to its effectiveness (Xiong Jing, 2011).
Cytotoxic Activity Against Cancer Cell Lines : Another research found that derivatives of this compound exhibited appreciable cancer cell growth inhibition against various cancer cell lines, suggesting potential as anticancer agents (M. M. Al-Sanea et al., 2020).
Herbicidal Activity
- Synthesis and Herbicidal Activity : Derivatives of this compound have shown significant herbicidal activities against dicotyledonous weeds, demonstrating potential in agricultural applications (Daoxin Wu et al., 2011).
Radiopharmaceutical Applications
Radiosynthesis for Imaging : The compound has been used in the development of radioligands for imaging the translocator protein with positron emission tomography, indicating its utility in medical diagnostics (F. Dollé et al., 2008).
Vasopressin V1B Receptor Radioligand : It has been characterized as a radioligand for the vasopressin V1B receptor, with potential applications in monitoring receptor occupancy during drug development or in diseased conditions (K. Koga et al., 2016).
Chemokine Receptor Modulation
- Negative Allosteric Modulators of CXCR3 : Derivatives of this compound have been identified as negative allosteric modulators of the CXCR3 chemokine receptor, offering insights into receptor signaling and potential therapeutic applications (Regine Brox et al., 2018).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4/c1-21-15-14(12(26-2)6-7-19-15)16(24)22(17(21)25)9-13(23)20-11-5-3-4-10(18)8-11/h3-8H,9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXZEBVHDGDQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


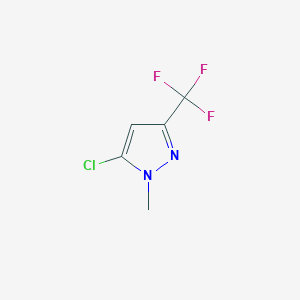
![2-(7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2484331.png)
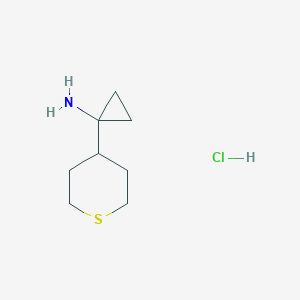

![3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2484335.png)
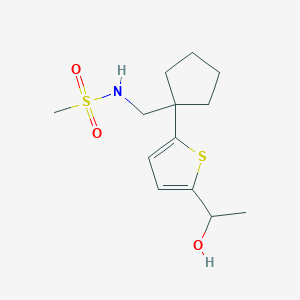
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2484339.png)

